An In-depth Technical Guide on the Core Properties of 2-Pyridinecarboxylic Acid
An In-depth Technical Guide on the Core Properties of 2-Pyridinecarboxylic Acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Whitepaper on 2-Pyridinecarboxylic Acid (Picolinic Acid)
Abstract
This document provides a detailed technical overview of 2-Pyridinecarboxylic acid, also commonly known as Picolinic acid. It is a derivative of pyridine (B92270) with a carboxylic acid substituent at the 2-position and serves as an important intermediate in various chemical syntheses and possesses notable biological activities.[1] This guide consolidates its fundamental physical, chemical, and spectroscopic properties, outlines established experimental protocols for its synthesis and characterization, and explores its biological significance, particularly its role as a metal chelator. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are included to illustrate key experimental workflows and biological mechanisms.
Chemical and Physical Properties
2-Pyridinecarboxylic acid is a white, crystalline solid that is soluble in water.[1][2] It is an isomer of nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid).[3] The presence of both the pyridine ring and the carboxylic acid group imparts a polar nature to the molecule, influencing its solubility, which is also affected by temperature and pH.[4]
Table 1: Physical and Chemical Properties of 2-Pyridinecarboxylic Acid
| Property | Value | Unit | Reference(s) |
| IDENTIFIERS | |||
| CAS Number | 98-98-6 | - | [2] |
| Molecular Formula | C₆H₅NO₂ | - | [2][5] |
| Molecular Weight | 123.11 | g/mol | [3] |
| InChIKey | SIOXPEMLGUPBBT-UHFFFAOYSA-N | - | [6] |
| PHYSICAL PROPERTIES | |||
| Appearance | White to off-white crystalline powder | - | [2][7] |
| Melting Point | 134 - 137 | °C | [2] |
| Boiling Point | 293 | °C | [2] |
| Water Solubility | 887 | g/L (at 20 °C) | |
| Density | 1.49 | g/cm³ | [2] |
| Vapor Pressure | 0.001 | mmHg (at 25 °C) | [2] |
| CHEMICAL PROPERTIES | |||
| pKa | ~1.0 (pyridinium ion), 5.2 (carboxylic acid) | - | [2][8] |
| logP (Octanol/Water) | 0.72 - 0.78 | - | [7][9] |
| pH | 3.1 | (50 g/L in H₂O at 20 °C) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Pyridinecarboxylic acid. The key data from various spectroscopic techniques are summarized below.
Table 2: Spectroscopic Data for 2-Pyridinecarboxylic Acid
| Technique | Key Features and Observed Values | Reference(s) |
| ¹H NMR | In DMSO-d₆, characteristic signals for the pyridine ring protons appear at approximately δ 8.76, 8.10, 8.03, and 7.67 ppm. The acidic proton of the carboxylic acid is also observable. | [10] |
| ¹³C NMR | Signals corresponding to the six carbon atoms of the molecule are observed. | [11] |
| FTIR | Characteristic absorption bands include those for the C=O and O-H stretching of the carboxylic acid group, as well as vibrations associated with the pyridine ring. | [12] |
| Mass Spec (GC-MS) | The molecular ion peak is observed at m/z = 123. Key fragment ions include peaks at m/z = 79 (loss of CO₂) and 52. | [10][13] |
Synthesis and Reactivity
A common laboratory and commercial method for synthesizing 2-Pyridinecarboxylic acid is the oxidation of 2-picoline (2-methylpyridine) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid.[1] Another industrial route involves the ammoxidation of 2-picoline to 2-cyanopyridine (B140075), followed by hydrolysis.[1][14]
2-Pyridinecarboxylic acid undergoes reactions typical of both carboxylic acids and pyridine compounds. It readily forms esters and amides. A key feature of its reactivity is its function as a bidentate chelating agent, coordinating with metal ions such as chromium, zinc, manganese, copper, and iron through the pyridine nitrogen and the carboxylate oxygen.[1][15] This chelation is central to its biological activity.[1]
Biological Role and Significance in Drug Development
2-Pyridinecarboxylic acid is an endogenous catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway.[15][16] While its precise physiological functions are still under investigation, it is implicated in neuroprotective, immunological, and anti-proliferative effects.[15][16]
Its most well-documented biological role is its ability to chelate divalent and trivalent metal ions, which is believed to facilitate the absorption of essential trace elements like zinc through the small intestine.[1][16] In drug development, this chelating property is exploited. For instance, it can bind to zinc within zinc finger proteins, altering their structure and inhibiting their function, which is a mechanism being explored for antiviral and anti-infective agents.[7][17] Derivatives of pyridine carboxylic acids have been investigated as inhibitors for a wide range of enzymes, leading to treatments for diseases like tuberculosis, cancer, and HIV/AIDS.[18]
Experimental Protocols
This protocol is adapted from established chemical synthesis procedures.[19]
-
Setup: In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add 100g of 2-cyanopyridine and 200g of deionized water.
-
Hydrolysis: Begin stirring and heat the mixture to 50°C. Slowly add 128.2g of 30% sodium hydroxide (B78521) solution. After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Work-up: After reflux, distill off approximately 50g of water. Cool the remaining reaction solution to 20°C.
-
Neutralization & Isolation: Carefully add 30% hydrochloric acid to adjust the pH of the solution to 2.5. Evaporate the solution to dryness using steam heating.
-
Purification: Add 300g of anhydrous ethanol (B145695) to the solid residue and maintain the temperature at 55°C to dissolve the product. Allow the solution to cool, promoting crystallization.
-
Final Product: Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry to obtain 2-Pyridinecarboxylic acid.
-
Melting Point Determination: A small amount of the dried, purified product is packed into a capillary tube and its melting range is determined using a standard melting point apparatus. The observed range should be sharp and align with the literature value (134-137 °C).
-
FTIR Spectroscopy: A sample is prepared as a KBr pellet or Nujol mull.[12] The IR spectrum is recorded, and characteristic peaks for O-H, C=O, and aromatic C-H/C=C/C=N vibrations are identified and compared to reference spectra.
-
NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.[10]
-
Mass Spectrometry: The sample is analyzed using a mass spectrometer, often coupled with Gas Chromatography (GC-MS). The resulting mass spectrum is examined for the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structural fragments.[13]
Safety and Handling
2-Pyridinecarboxylic acid is harmful if swallowed and causes serious eye damage. It is also classified as a skin and respiratory tract irritant.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[2][22]
-
Handling: Use with adequate ventilation. Avoid dust formation and accumulation. Wash thoroughly after handling.[2][21]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong acids, bases, and oxidizing agents.[2][22]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, flush with plenty of soap and water. If ingested, give 2-4 cupfuls of milk or water if the victim is conscious and alert. Seek immediate medical attention in all cases of significant exposure.[2]
References
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